

Discovery and development of VER-00158411

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Compound of Interest					
Compound Name:	VER-00158411				
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An In-Depth Technical Guide to VER-155008: A Potent ATP-Competitive Inhibitor of Hsp70

Introduction

VER-155008 is a novel, adenosine-derived small molecule inhibitor of the 70 kDa heat shock protein (Hsp70) family of molecular chaperones.[1][2] As essential players in protein homeostasis, Hsp70s are frequently overexpressed in various cancer cells, where they contribute to tumor cell survival, proliferation, and resistance to therapy.[3][4] This makes them an attractive target for anticancer drug development. VER-155008 was discovered through a structure-guided expansion of an active hit from a fluorescence polarization-based screen of an adenosine analogue library.[1] It has demonstrated potent anti-cancer activity in various preclinical models and serves as a valuable tool for studying the biological functions of Hsp70.

Mechanism of Action

VER-155008 functions as an ATP-competitive inhibitor of Hsp70.[1][4][5] It binds to the nucleotide-binding domain (NBD) of Hsp70, the same site where ATP binds.[1][4] This competitive binding prevents the allosteric regulation between the NBD and the substrate-binding domain (SBD), which is crucial for the chaperone's function.[4] Crystallographic studies have revealed that VER-155008 traps the NBD of Hsp70 in an ADP-like conformation.[1][4] This prevents the conformational changes required for substrate protein folding and release, thereby inhibiting the chaperone cycle.

The binding of VER-155008 to the Hsp70 NBD involves several key interactions. The adenine moiety of VER-155008 overlays with that of ATP, forming a hydrogen bond with Ser275.[1][5]



The ribose portion of the molecule also forms hydrogen bonds with Lys271 and, via a water molecule, with Asp234.[1]

Data Presentation

In Vitro Potency of VER-155008

Target	IC50 (μM)	Assay Type	Reference
Hsp70	0.5	Fluorescence Polarization	[1][2][6]
Hsc70	2.6	Fluorescence Polarization	[6]
Grp78	2.6	Fluorescence Polarization	[6]
Hsp90β	>200	Not Specified	[2]

Cellular Activity of VER-155008



Cell Line	Cancer Type	GI50 (μM)	Effect	Reference
BT474	Breast Cancer	5.3 - 14.4	Inhibition of proliferation, degradation of Hsp70 substrates (Her2, Raf-1)	[1][5][6]
MB-468	Breast Cancer	5.3 - 14.4	Inhibition of proliferation	[6]
HCT116	Colon Cancer	5.3 - 14.4	Inhibition of proliferation, degradation of Hsp70 substrates (Her2, Raf-1)	[1][5][6]
HT29	Colon Cancer	5.3 - 14.4	Inhibition of proliferation	[6]
A549	Non-Small-Cell Lung Cancer	Not Specified	Inhibition of proliferation and cell cycle progression	[3]
H1975	Non-Small-Cell Lung Cancer	Not Specified	Inhibition of proliferation	[3]
8505C	Anaplastic Thyroid Cancer	Not Specified	Reduction in cell viability	[6]
FRO	Anaplastic Thyroid Cancer	Not Specified	Reduction in cell viability	[6]

Experimental Protocols Fluorescence Polarization (FP) Assay for Hsp70 Inhibition



This assay is used to determine the IC50 values of inhibitors against Hsp70 isoforms.[6]

Materials:

- Hsp70, Hsc70, or Grp78 protein
- N6-(6-amino)hexyl-ATP-5-FAM (fluorescent probe)
- Assay Buffer: 100 mM Tris pH 7.4, 150 mM KCl, 5 mM CaCl2
- VER-155008 or other test compounds
- 96-well black polystyrene high-bind plates
- Fluorescence plate reader

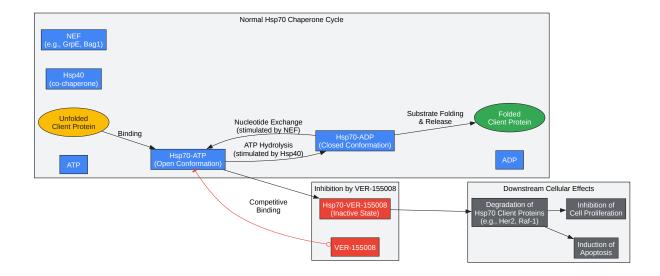
Procedure:

- Prepare a solution of the Hsp70 protein and the fluorescent ATP probe in the assay buffer.
 For Hsp70, final concentrations are typically 400 nM protein and 20 nM probe. For Hsc70,
 0.3 μM protein and 20 nM probe are used. For Grp78, 2 μM protein and 10 nM probe are used.
- Add the test compound (e.g., VER-155008) at various concentrations to the wells of the 96well plate. A 10-point IC50 curve is typically generated. The final DMSO concentration should be kept constant (e.g., 5%).
- Add the protein-probe mixture to the wells containing the test compound. The final assay volume is 100 μl.
- Incubate the plate at room temperature. Incubation times vary depending on the isoform: 3 hours for Hsp70, 30 minutes for Hsc70, and 2 hours for Grp78.
- Measure the fluorescence polarization using a plate reader with excitation at 485 nm and emission at 535 nm.
- The data is fitted using a 4-parameter logistical data model to determine the IC50 value.



Visualizations Signaling Pathway of Hsp70 Inhibition by VER-155008









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